molecular formula C12H17NO B1508105 (3-(Cyclobutylmethoxy)phenyl)methanamine CAS No. 1061650-69-8

(3-(Cyclobutylmethoxy)phenyl)methanamine

Cat. No.: B1508105
CAS No.: 1061650-69-8
M. Wt: 191.27 g/mol
InChI Key: NRXZOCVWPLPAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Cyclobutylmethoxy)phenyl)methanamine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3-(Cyclobutylmethoxy)phenyl)methanamine is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its efficacy, mechanisms of action, and potential therapeutic uses.

  • Chemical Formula : C11_{11}H15_{15}N
  • Molecular Weight : 175.25 g/mol
  • Structure : The compound features a cyclobutyl group attached to a methoxy-substituted phenyl ring, contributing to its unique pharmacological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against various Gram-positive and Gram-negative bacteria. For instance, a derivative of this compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3gCandida albicans0.83

The compound also exhibited antifungal activity against strains of Candida, indicating its broad-spectrum antimicrobial capabilities .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound was evaluated using the MTT assay on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The results indicated that while the compound showed some toxicity, it was significantly lower compared to other tested compounds, suggesting a favorable safety profile for further development .

Table 2: Cytotoxicity Assessment

Cell LineIC50_{50} (μM)
HaCat>50
BALB/c 3T3>50

Molecular docking studies suggest that this compound interacts with key residues in bacterial enzymes such as DNA gyrase, which is critical for bacterial DNA replication. The compound forms multiple hydrogen bonds with amino acids in the active site, enhancing its binding affinity and thus its antibacterial activity .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond antimicrobial activity. It has been suggested for use in treating conditions such as systemic lupus erythematosus, multiple sclerosis, and various cancers through modulation of immune responses and cellular pathways .

Table 3: Proposed Therapeutic Uses

ConditionMechanism
Systemic lupus erythematosusImmune modulation
Multiple sclerosisNeuroprotection
Acute myelogenous leukemiaAntitumor activity
Metastatic melanomaInhibition of tumor growth

Case Studies

Several case studies have documented the effects of similar compounds in clinical settings. For instance, a study on amine derivatives indicated promising results in managing autoimmune diseases by modulating inflammatory pathways . These findings suggest that further clinical trials could explore the efficacy of this compound in similar contexts.

Scientific Research Applications

Organic Synthesis

(3-(Cyclobutylmethoxy)phenyl)methanamine serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization reactions. This compound can lead to the formation of derivatives that may exhibit enhanced biological activities or novel properties.

Neurotransmitter Modulation

Research indicates that this compound can modulate neurotransmission by interacting with histamine receptors, particularly the H3 receptor. The H3 receptor plays a significant role in regulating neurotransmitter release in the central nervous system, making this compound a potential candidate for treating conditions such as anxiety and depression. Studies have demonstrated its ability to affect neurotransmission patterns through in vitro assays measuring receptor binding affinities .

Anticancer Potential

Preliminary studies have shown that derivatives of this compound exhibit anticancer properties . For example, specific derivatives demonstrated selective inhibition of cancer cell lines, indicating their potential for development as anticancer agents. The following table summarizes the cytotoxic effects observed against MCF-7 breast cancer cells:

CompoundIC50 (µM)Cell Line
Compound 2g2.44MCF-7
Compound 2d29.16MCF-7
Compound 2a62.16MCF-7

These findings highlight the importance of structural modifications in enhancing biological activity against cancer cells.

Pharmacological Applications

The compound's ability to inhibit CYP2D6 suggests its use in drug development contexts where modulation of drug metabolism is crucial. This characteristic can help predict drug-drug interactions and optimize therapeutic regimens, making it valuable for pharmaceutical applications .

Study on Neurotransmitter Interaction

A study focused on the interaction of this compound with histamine receptors demonstrated effective modulation of receptor activity, leading to changes in neurotransmission patterns. This was assessed through various assays measuring binding affinities and signaling pathways.

Anticancer Activity Assessment

In vitro assays conducted on various cancer cell lines revealed significant cytotoxic effects from specific derivatives of this compound. For instance, one derivative showed an IC50 value of 2.44 µM against MCF-7 cells, indicating strong antiproliferative activity.

Properties

IUPAC Name

[3-(cyclobutylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-8-11-5-2-6-12(7-11)14-9-10-3-1-4-10/h2,5-7,10H,1,3-4,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXZOCVWPLPAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734893
Record name 1-[3-(Cyclobutylmethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061650-69-8
Record name 1-[3-(Cyclobutylmethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Cyclobutylmethoxy)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-(Cyclobutylmethoxy)phenyl)methanamine
Reactant of Route 3
Reactant of Route 3
(3-(Cyclobutylmethoxy)phenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(3-(Cyclobutylmethoxy)phenyl)methanamine
Reactant of Route 5
(3-(Cyclobutylmethoxy)phenyl)methanamine
Reactant of Route 6
Reactant of Route 6
(3-(Cyclobutylmethoxy)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.